molecular formula C8H18ClN B2844718 (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride CAS No. 69682-14-0

(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride

Cat. No.: B2844718
CAS No.: 69682-14-0
M. Wt: 163.69
InChI Key: CEDJUMOWFACOGK-AYNSSBQOSA-N
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Description

(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride is a chemical compound with a piperidine ring structure substituted with three methyl groups at the 2, 4, and 6 positions. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride typically involves the reaction of piperidine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.

Industrial Production Methods

For industrial-scale production, continuous flow processes are often employed to enhance efficiency and yield. These methods involve the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach minimizes the reaction time and improves the overall yield of this compound.

Chemical Reactions Analysis

Types of Reactions

(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in water or alcohol at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of (2R,4r,6S)-2,4,6-trimethylpiperidine.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpiperidine: Lacks the hydrochloride group but has similar structural features.

    2,4,6-Trimethylpyridine: A structurally related compound with a pyridine ring instead of a piperidine ring.

    2,4,6-Trimethylphenol: Contains a phenol group instead of a piperidine ring but shares the trimethyl substitution pattern.

Uniqueness

(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, reactivity, and interaction with molecular targets. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R,6S)-2,4,6-trimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-6-4-7(2)9-8(3)5-6;/h6-9H,4-5H2,1-3H3;1H/t6?,7-,8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDJUMOWFACOGK-OPZYXJLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(C1)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@@H](N1)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69682-14-0
Record name rac-(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride
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